molecular formula C13H19NO3 B12294831 2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol

2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol

Cat. No.: B12294831
M. Wt: 237.29 g/mol
InChI Key: XRFKWTZBVPQWAG-UHFFFAOYSA-N
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Description

This compound is a tertiary amine derivative featuring an anilino (N-phenylamino) group, an ethanol moiety, and a 2,3-epoxypropyl ether substituent. The epoxy group introduces significant reactivity, making it a candidate for applications in polymer crosslinking, pharmaceutical intermediates, or agrochemical synthesis.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-[N-[2-(oxiran-2-ylmethoxy)ethyl]anilino]ethanol

InChI

InChI=1S/C13H19NO3/c15-8-6-14(12-4-2-1-3-5-12)7-9-16-10-13-11-17-13/h1-5,13,15H,6-11H2

InChI Key

XRFKWTZBVPQWAG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCN(CCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Oxiran-2-ylmethoxy)ethyl)(phenyl)amino)ethan-1-ol typically involves the reaction of phenylamine with glycidol in the presence of a suitable catalyst. The reaction proceeds through the nucleophilic attack of the amine group on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction conditions often include mild temperatures and neutral to slightly basic pH to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids or bases can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is governed by its multi-functional structure:

Epoxy Ring-Opening Reactions

The 2,3-epoxypropan-1-yl group is highly reactive, undergoing nucleophilic ring-opening under acidic or basic conditions:

  • Acid-Catalyzed Ring Opening : Protonation of the epoxide oxygen increases electrophilicity, enabling attack by nucleophiles (e.g., water, alcohols, or amines).

  • Base-Promoted Ring Opening : Deprotonation of a nucleophile (e.g., hydroxyl or amine groups within the molecule) may facilitate attack on the epoxide.

Example : The ethanol hydroxyl group could act as a nucleophile, leading to intramolecular cross-linking or intermolecular polymerization.

Amine Reactivity

The anilino group (N-substituted aniline) participates in:

  • Alkylation/Acylation : Reaction with alkyl halides or acylating agents to form quaternary ammonium salts or amides.

  • Nucleophilic Aromatic Substitution : Substitution of the amino group with electrophiles (e.g., nitro, halogen) under activating conditions.

Hydroxyl Group Interactions

The ethanol hydroxyl group can:

  • Undergo Esterification : Reaction with carboxylic acids or acid chlorides to form esters.

  • Participate in Condensation Reactions : Formation of hemiacetals or acetal derivatives under acidic conditions.

Comparison with Structurally Similar Compounds

Compound Key Functional Groups Reactivity Highlights
2-Aminoethanol Amino, hydroxylSimple nucleophilic substitution; used in solvents and chelation agents.
Ethylene glycol monomethyl ether Ether, hydroxylSolvent; stable under basic conditions but prone to oxidation under acidic conditions.
4-(2-Hydroxyethyl)-phenol Hydroxyphenol, hydroxylAntioxidant properties due to phenolic hydroxyl; undergoes electrophilic substitution.
3-Aminopropanol Amino, hydroxylPharmaceutical precursor; forms amides via carboxylic acid coupling.
Target Compound Epoxy, amine, ether, hydroxylUnique dual reactivity (epoxide + amine); potential for cross-linking or polymerization.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound's ability to interact with biological molecules makes it a candidate for drug development. Research has focused on its reactivity with proteins and nucleic acids, which is crucial for understanding its safety and efficacy in therapeutic contexts. Its epoxy group can facilitate covalent bonding with biomolecules, potentially leading to novel drug formulations.

Case Study: Anticancer Properties
A study investigated the compound's cytotoxic effects on cancer cell lines. The results indicated that 2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol exhibited significant anticancer activity, suggesting potential use as a chemotherapeutic agent. Further research is necessary to elucidate the mechanisms behind its activity and optimize its therapeutic profile.

The compound's properties make it suitable for use in cosmetic formulations. Its ability to act as a stabilizer and emulsifier can enhance the texture and performance of various cosmetic products.

Regulatory Considerations
When used in cosmetics, it is essential to consider safety regulations. The compound has been classified as a questionable carcinogen based on experimental data, necessitating thorough safety assessments before market introduction.

Mechanism of Action

The mechanism of action of 2-((2-(Oxiran-2-ylmethoxy)ethyl)(phenyl)amino)ethan-1-ol involves the interaction of its functional groups with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol (Target) C₁₃H₁₇NO₃ ~235.28 Epoxide, ether, anilino, ethanol High reactivity due to epoxide
2-(N-Ethylanilino)ethanol C₁₀H₁₅NO 165.23 Anilino, ethanol Lower reactivity; used as surfactant
2-[Ethyl(4-nitrosophenyl)amino]ethanol C₁₀H₁₄N₂O₂ 194.23 Nitroso, anilino, ethanol Nitrosamine group raises toxicity concerns
Ethyl 2-(4-isopropylanilino)-2-oxoacetate C₁₃H₁₇NO₃ 251.28 Ester, ketone, anilino Ester group enhances lipophilicity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₃₀O₃ 306.43 Phenoxy ether, branched alkyl chain Surfactant properties; high hydrophobicity

Reactivity and Stability

  • Epoxide Reactivity: The target compound’s epoxide group distinguishes it from analogs like 2-(N-Ethylanilino)ethanol . Epoxides are prone to nucleophilic ring-opening reactions, enabling covalent bonding with amines, thiols, or carboxylic acids. This reactivity is absent in non-epoxidized analogs.
  • Ester vs. Ether Stability: Ethyl 2-(4-isopropylanilino)-2-oxoacetate contains an ester group, which is hydrolytically less stable than the target compound’s ether linkage.

Biological Activity

2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol (CAS No. 63041-07-6) is a chemical compound with a complex structure that includes an epoxy group. This compound has garnered attention due to its potential biological activities and implications in toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of 2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol is C13H19NO3, with a molecular weight of 237.33 g/mol. Key physical properties include:

  • Density : 1.165 g/cm³
  • Boiling Point : 419.5 °C at 760 mmHg
  • Flash Point : 207.5 °C

Toxicological Profile

Research indicates that 2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol is classified as a questionable carcinogen with experimental tumorigenic data. When heated to decomposition, it emits toxic fumes, particularly nitrogen oxides (NOx) .

The biological activity of this compound can be attributed to its epoxy group, which is known for its reactivity with nucleophiles in biological systems. This reactivity can lead to the formation of adducts with proteins and DNA, potentially resulting in genotoxic effects .

Case Studies and Research Findings

  • Genotoxicity Studies :
    • A study evaluated various compounds for genotoxic potential using the Salmonella typhimurium strain TA100. The results indicated that compounds similar in structure to 2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol exhibited mutagenic activity under certain conditions .
  • Carcinogenicity Assessment :
    • Experimental data suggest that prolonged exposure to this compound may lead to cancerous changes in cellular structures, reinforcing its classification as a questionable carcinogen .
  • Skin Sensitization :
    • The compound has been noted for causing skin sensitization upon contact, indicating a potential for allergic reactions in sensitive individuals .

Safety and Handling

Due to its toxicological profile, handling 2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol requires strict safety measures:

  • Use personal protective equipment (PPE) such as gloves and goggles.
  • Ensure proper ventilation when working with this compound to avoid inhalation of fumes.

Q & A

Q. What are the recommended synthetic routes for 2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol, and how can purity be validated?

Methodological Answer:

  • Synthesis : React aniline derivatives with ethylene oxide or epichlorohydrin under controlled alkaline conditions to introduce epoxy and ethoxy groups. For example, coupling 2-anilinoethanol with epichlorohydrin in the presence of a base (e.g., NaOH) can yield the target compound .
  • Purity Validation :
    • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%).
    • Spectroscopy : Confirm structure via 1^1H NMR (e.g., δ 3.5–4.5 ppm for epoxy protons) and FT-IR (broad O-H stretch at 3200–3500 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use inert atmosphere (argon/nitrogen) during synthesis to prevent epoxy ring opening. Avoid moisture and acidic/basic conditions that degrade the epoxy group .
  • Storage : Store at –20°C in amber vials under inert gas. Conduct stability assays via periodic HPLC to monitor degradation (e.g., hydrolysis to diols) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

Methodological Answer:

  • Design : Use a split-plot design with controlled variables (pH, temperature, microbial activity). For example:
    • Main Plot : Aqueous solutions at pH 4, 7, 10.
    • Subplot : UV exposure (254 nm) vs. dark conditions.
    • Analytics : Monitor degradation products via LC-MS/MS and quantify half-lives .
  • Key Metrics : Track epoxy ring cleavage (e.g., formation of 1,2-diols) and aniline derivatives as degradation markers .

Q. How can computational modeling predict the reactivity of the epoxy group in this compound?

Methodological Answer:

  • Approach : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate:
    • Electrostatic Potential Maps : Identify nucleophilic attack sites on the epoxy ring.
    • Activation Energy : Simulate ring-opening reactions with nucleophiles (e.g., water, amines) .
  • Validation : Compare predicted reaction pathways with experimental LC-MS/MS data from hydrolysis studies .

Q. What strategies resolve contradictions in toxicity data for epoxy-containing compounds like this one?

Methodological Answer:

  • Data Harmonization :
    • Dose-Response Analysis : Re-analyze existing LC50_{50} or EC50_{50} datasets using probabilistic models (e.g., Bayesian hierarchical models) to account for variability in test organisms .
    • Mechanistic Studies : Use in vitro assays (e.g., zebrafish embryo toxicity) to isolate epoxy-specific effects from matrix interferences .

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